REACTION_CXSMILES
|
[Li+].CCC[CH2-].Br[C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([OH:17])[CH:11]=[CH:10]2.C([Li])(C)(C)C.CN(C)P(N(C)C)(N(C)C)=O.CN(C)[CH:36]=[O:37]>C1COCC1>[OH:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([CH:36]=[O:37])[CH:16]=[CH:15]2 |f:0.1|
|
Name
|
|
Quantity
|
35.9 mL
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Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C=CC(=CC2=CC1)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
52.76 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
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Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
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CN(P(=O)(N(C)C)N(C)C)C
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Name
|
|
Quantity
|
6.94 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The mixture was stirred for 30 min at -78° C
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at -20° C
|
Type
|
STIRRING
|
Details
|
After stirring for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous ammonium chloride
|
Type
|
ADDITION
|
Details
|
The mixture was poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation and purification by flash chromatography (hexane/EtOAc 3/1 )
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CC(=CC2=CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |